molecular formula C17H17N5O3S B10988708 Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B10988708
M. Wt: 371.4 g/mol
InChI Key: RVUQGZNDXGVBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate is a fascinating compound with a complex structure. Let’s break it down:

    Core Structure: The compound consists of a benzoate (benzene ring with a carboxylic acid group) linked to a triazolo[4,3-b]pyridazinyl moiety via a sulfanyl (thiol) group. This hybrid structure combines elements from different heterocyclic rings, making it intriguing for drug design.

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for this compound. One notable method involves intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol, leading to the formation of 7-benzylidene-3-methyl-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .

Industrial Production:: While industrial-scale production details are scarce, laboratories typically synthesize this compound using modified versions of the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactivity:: Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group.

    Reduction: Reduction of the carbonyl group (benzoate) is possible.

Common Reagents::

    Thionyl chloride (SOCl₂): Used for sulfanyl group activation.

    Hydrazine hydrate (N₂H₄·H₂O): For reduction reactions.

    Various bases: To facilitate cyclization reactions.

Major Products:: The exact products depend on reaction conditions, but derivatives of the core structure are common.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as an antimicrobial, analgesic, anti-inflammatory, and antioxidant agent.

    Enzyme Inhibition: It acts as a carbonic anhydrase inhibitor, cholinesterase inhibitor, and anti-lipase agent.

    Drug Design: Its unique structure makes it valuable for rational drug development.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting pathways relevant to its pharmacological activities.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 4-[[2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C17H17N5O3S/c1-3-13-19-20-14-8-9-16(21-22(13)14)26-10-15(23)18-12-6-4-11(5-7-12)17(24)25-2/h4-9H,3,10H2,1-2H3,(H,18,23)

InChI Key

RVUQGZNDXGVBJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.